molecular formula C20H25NO6 B11014980 N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine

Cat. No.: B11014980
M. Wt: 375.4 g/mol
InChI Key: VFSXWQGFFLXHDP-IBGZPJMESA-N
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Description

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrone ring The compound also contains a valine moiety, which is an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine typically involves multiple steps, starting from the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with a β-keto ester in the presence of a base, followed by cyclization to form the chromen-2-one structure. The resulting compound is then subjected to further reactions to introduce the propyl and methyl groups at the appropriate positions.

The next step involves the introduction of the valine moiety. This is typically achieved through an amide coupling reaction, where the chromen-2-one derivative is reacted with L-valine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one core can lead to the formation of quinones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the valine moiety can enhance the compound’s ability to interact with biological membranes and proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-valine is unique due to the presence of both the chromen-2-one core and the valine moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject for research. The chromen-2-one core provides a versatile scaffold for chemical modifications, while the valine moiety enhances the compound’s biological activity and specificity.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-6-13-9-17(23)27-15-8-12(4)7-14(18(13)15)26-10-16(22)21-19(11(2)3)20(24)25/h7-9,11,19H,5-6,10H2,1-4H3,(H,21,22)(H,24,25)/t19-/m0/s1

InChI Key

VFSXWQGFFLXHDP-IBGZPJMESA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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